molecular formula C10H19N B1488679 2-(2-Cyclopropylethyl)piperidine CAS No. 1250632-41-7

2-(2-Cyclopropylethyl)piperidine

Cat. No. B1488679
CAS RN: 1250632-41-7
M. Wt: 153.26 g/mol
InChI Key: FRWLGJDBDVECCT-UHFFFAOYSA-N
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Description

2-(2-Cyclopropylethyl)piperidine (CPEP) is a cyclic amine compound. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Piperidine is a colorless liquid with an odor described as objectionable, typical of amines . The name comes from the genus name Piper, which is the Latin word for pepper .

Scientific Research Applications

Antihistaminic Activity

The antihistaminic activity of N-(4-piperidinyl)-1H-benzimidazol-2-amines, synthesized using methods involving the cyclodesulfurization of thioureas, has been evaluated. These compounds, including variants of piperidine derivatives, demonstrated potent antihistamine properties after oral administration in animal models, suggesting potential applications in treating allergic reactions (Janssens et al., 1985).

Anticancer Properties

Piperidine alkaloids, specifically piperine, have shown inhibitory effects on the proliferation and metastasis of cancer cells, including osteosarcoma cells. These effects are associated with cell cycle arrest and modulation of key molecular pathways, indicating the therapeutic potential of piperidine derivatives in cancer treatment (Zhang et al., 2015).

Antimicrobial Activity

Piperidine has been studied for its potential use in treating psychiatric disorders due to its antagonistic effects on certain psychotomimetic properties. It has been found in human urine and mammalian brains, suggesting an endogenous role in behavioral regulation, which may be relevant to its psychotherapeutic applications (Abood et al., 1961).

Antiparasitic and Antimalarial Potential

N4,N4-Disubstituted 2-acetylpyridine thiosemicarbazones, which bear structural similarities to piperidine derivatives, have shown significant antimalarial properties. These compounds, particularly those incorporating a piperidine system, exhibit curative properties at low dosage levels in animal models, suggesting their potential as antimalarial agents (Klaymann et al., 1979).

Bioavailability Enhancement

Piperine's bioavailability-enhancing properties, attributed to alterations in membrane dynamics and enzyme kinetics in the intestine, suggest its potential application in increasing the effectiveness of various drugs. Its interaction with membrane lipids and proteins may facilitate more efficient drug absorption (Khajuria et al., 2002).

Safety and Hazards

The safety data sheet for piperidine derivatives should be referred to for detailed information .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Mechanism of Action

Target of Action

The primary targets of 2-(2-Cyclopropylethyl)piperidine, a derivative of piperidine, are cancer cells. Piperidine has been observed to have therapeutic potential against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

This compound interacts with its targets by regulating several crucial signaling pathways essential for the establishment of cancers. These include STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . This regulation leads to changes in the cancer cells, inhibiting their survivability.

Biochemical Pathways

The compound affects various biochemical pathways, leading to downstream effects that inhibit the growth and proliferation of cancer cells. It has been observed to regulate pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, and others . These pathways are crucial for the establishment and progression of cancers.

Pharmacokinetics

Piperidine, the parent compound, is known to have good bioavailability

Result of Action

The result of the action of this compound is the inhibition of cell migration and the induction of cell cycle arrest, which inhibit the survivability of cancer cells . This leads to the suppression of the growth and proliferation of the cancer cells.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other compounds can affect its action. Piperidine derivatives have been observed to exhibit enhanced anticancer properties when used in combination with other drugs . .

Biochemical Analysis

Biochemical Properties

2-(2-Cyclopropylethyl)piperidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with cytochrome P450 enzymes leads to the formation of reactive intermediates that can further interact with other biomolecules, affecting their function. Additionally, this compound can interact with glutamine synthetase-like proteins, which are involved in the synthesis of glutamine .

Cellular Effects

This compound has been shown to influence various cellular processes. It can modulate cell cycle progression, which is crucial for maintaining cell proliferation and tissue integrity . The compound also affects cell signaling pathways, including the PI3K/Akt and NF-κB pathways, which are essential for cell survival and proliferation . Furthermore, this compound can alter gene expression and cellular metabolism, leading to changes in the production of key metabolites and proteins .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to cytochrome P450 enzymes, leading to the formation of reactive intermediates that can inhibit or activate other enzymes . This binding interaction can result in changes in gene expression, particularly those genes involved in drug metabolism and detoxification . Additionally, this compound can inhibit the activity of certain kinases, affecting various signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been shown to affect cellular function, including alterations in cell proliferation and apoptosis . These temporal effects are important for understanding the compound’s stability and potential long-term impacts on cellular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can stimulate the immune system and increase white blood cell count . At higher doses, it can exhibit toxic effects, including liver damage and alterations in metabolic function . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze the oxidation of the compound to form reactive intermediates . These intermediates can further undergo conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body . The compound’s metabolism can affect metabolic flux and the levels of various metabolites in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by carrier-mediated mechanisms, including active transport and facilitated diffusion . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization can affect the compound’s activity and function, as it interacts with different biomolecules within these compartments .

properties

IUPAC Name

2-(2-cyclopropylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N/c1-2-8-11-10(3-1)7-6-9-4-5-9/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWLGJDBDVECCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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